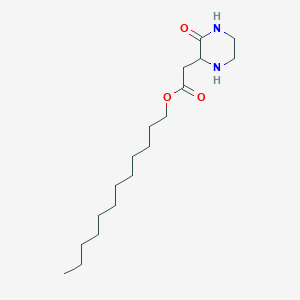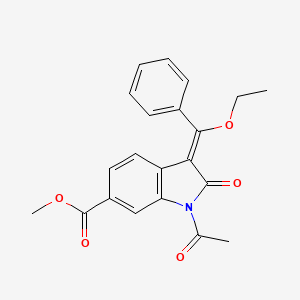
Biphenyl-4-yl(p-methoxystyryl) ketone
Übersicht
Beschreibung
Biphenyl-4-yl(p-methoxystyryl) ketone is a chemical compound with the molecular formula C22H18O2 . It is used in various applications, including as a laboratory chemical .
Molecular Structure Analysis
The molecular structure of this compound is based on the biphenyl core, which consists of two benzene rings linked at the [1,1’] position . The compound has a molecular weight of 314.384 g/mol .Chemical Reactions Analysis
Biphenyl compounds, like this compound, undergo various chemical reactions. These include Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Biphenyl-4-yl(p-methoxystyryl) ketone has been studied for its potential applications in various scientific fields, including organic synthesis, material science, and pharmacology. This compound is commonly used as a starting material in the synthesis of various organic compounds, such as chalcones and flavones. This compound has also been studied for its potential applications in material science, such as the synthesis of fluorescent dyes and polymers. In pharmacology, this compound has been studied for its potential anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of Biphenyl-4-yl(p-methoxystyryl) ketone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antiviral, and anticancer properties. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce the activation of immune cells, such as macrophages and T cells. This compound has also been shown to inhibit the replication of various viruses, such as hepatitis B virus and human immunodeficiency virus (HIV). Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
Biphenyl-4-yl(p-methoxystyryl) ketone has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. This compound can be synthesized using various methods and is readily available from commercial sources. This compound is also relatively inexpensive compared to other compounds used in lab experiments. However, this compound has some limitations for lab experiments, including its low solubility in water and potential toxicity. This compound is relatively insoluble in water, which can limit its use in aqueous-based experiments. Additionally, this compound has been shown to have cytotoxic effects in some cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Biphenyl-4-yl(p-methoxystyryl) ketone, including its potential applications in drug discovery and material science. This compound has been shown to have potential anticancer, antiviral, and anti-inflammatory properties, which make it a promising candidate for drug discovery. Additionally, this compound has potential applications in material science, such as the synthesis of fluorescent dyes and polymers. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Safety and Hazards
Biphenyl compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also very toxic to aquatic life with long-lasting effects . It is recommended to handle these compounds with appropriate safety measures, including wearing protective gear and ensuring good ventilation .
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c1-24-21-14-7-17(8-15-21)9-16-22(23)20-12-10-19(11-13-20)18-5-3-2-4-6-18/h2-16H,1H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNESAXRIWTZNSF-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601179834 | |
| Record name | (2E)-1-[1,1′-Biphenyl]-4-yl-3-(4-methoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102692-38-6 | |
| Record name | (2E)-1-[1,1′-Biphenyl]-4-yl-3-(4-methoxyphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102692-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-1-[1,1′-Biphenyl]-4-yl-3-(4-methoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(3-nitro-2-pyridinyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B3075105.png)







